5-methoxy-1H-indole-2-carbonyl chloride

Vue d'ensemble

Description

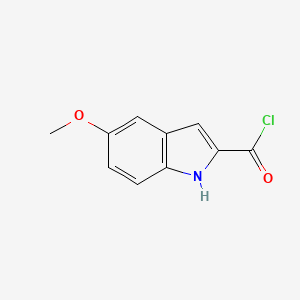

5-Methoxy-1H-indole-2-carbonyl chloride: is a chemical compound with the molecular formula C10H8ClNO2 . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1H-indole-2-carbonyl chloride typically involves the chlorination of 5-methoxyindole-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure safety and efficiency. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methoxy-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: It can be reduced to 5-methoxy-1H-indole-2-carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: It can be oxidized to form more complex indole derivatives.

Common Reagents and Conditions:

Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Amides, esters, and thioesters: from substitution reactions.

5-Methoxy-1H-indole-2-carboxylic acid: from reduction reactions.

Complex indole derivatives: from oxidation reactions.

Applications De Recherche Scientifique

Antiviral Agents

One of the significant applications of 5-methoxy-1H-indole-2-carbonyl chloride is its role in the development of antiviral agents. Research has indicated that derivatives of this compound can be synthesized for use against viral infections. For instance, it has been used in the preparation of atevirdine mesylate, a non-nucleoside reverse transcriptase inhibitor, which is crucial in the treatment of HIV .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of compounds derived from 5-methoxy-1H-indole-2-carboxylic acid. These derivatives have shown promise in protecting neuronal cells from oxidative stress and neurotoxicity. For example, hydrazone hybrids derived from this compound exhibited significant neuroprotective activity against hydrogen peroxide-induced oxidative stress in SH-SY5Y cells . The ability to enhance blood-brain barrier permeability while maintaining tight junction integrity further underscores its potential therapeutic applications in neurodegenerative diseases.

Hypolipidemic Activity

Research has also explored the hypolipidemic effects of this compound derivatives. In studies involving Triton WR-1339-induced hyperlipidemia, these compounds demonstrated a capacity to lower lipid levels effectively. The synthesis process involved treating the compound with thionyl chloride to produce acyl chlorides, which were then tested for their biological activity .

Cosmetic Formulations

The compound's properties have been investigated for use in cosmetic formulations as well. Its ability to interact with various skin components makes it a candidate for developing topical products aimed at enhancing skin health and appearance. Experimental designs have been employed to optimize formulations containing this compound, focusing on improving sensory attributes and moisturizing effects .

Table 1: Summary of Biological Activities

| Compound | Activity | Reference |

|---|---|---|

| 5-Methoxy-1H-indole-2-carboxylic acid | Antiviral (Atevirdine Mesylate) | |

| Hydrazone hybrids | Neuroprotection | |

| Triton WR-1339 derivatives | Hypolipidemic |

Case Study: Neuroprotective Activity

In a study examining the neuroprotective effects of 5-methoxy derivatives, various compounds were synthesized and tested against oxidative stress models. The results indicated that certain hydroxyl derivatives provided substantial protection against neuronal damage, showcasing their potential for therapeutic use in conditions like Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 5-methoxy-1H-indole-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical pathways, including those involved in oxidative stress and mitochondrial function. The compound’s effects are mediated through its ability to interact with proteins and enzymes, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

- 5-Methoxyindole-2-carboxylic acid

- 5-Methoxy-1H-indole-2-carbaldehyde

- 5-Methoxy-1H-indole-2-carboxamide

Comparison: 5-Methoxy-1H-indole-2-carbonyl chloride is unique due to its reactivity as an acyl chloride. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. In contrast, its similar compounds, such as 5-methoxyindole-2-carboxylic acid, are less reactive and are primarily used as starting materials for further derivatization .

Activité Biologique

5-Methoxy-1H-indole-2-carbonyl chloride is a significant compound in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and implications for drug development.

This compound interacts with various biological targets, primarily through binding to receptors and enzymes. The compound exhibits a high affinity for multiple receptors, influencing several signaling pathways.

Key Mechanisms:

- Enzyme Interaction : The compound can inhibit or activate enzymes by forming hydrogen bonds with specific amino acid residues in their active sites, leading to altered enzyme activity.

- Gene Expression Modulation : It affects gene expression patterns, which can influence cellular metabolism and signaling pathways.

- Oxidative Stress Response : The compound has shown potential in modulating oxidative stress responses in neuronal cells, enhancing neuroprotective effects .

The biochemical properties of this compound reveal its diverse biological activities:

- Anti-inflammatory Activity : Studies indicate that indole derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Antiviral and Anticancer Effects : The compound has demonstrated antiviral activity and anticancer potential by inducing apoptosis in cancer cells and inhibiting viral replication .

Cellular Effects

This compound influences various cellular processes:

- Cell Signaling : It modulates cell signaling pathways, impacting cellular responses to external stimuli.

- Neuroprotective Properties : Research indicates that the compound can protect neuronal cells from oxidative damage, which is crucial for developing treatments for neurodegenerative disorders .

Dosage Effects in Animal Models

The biological effects of this compound vary with dosage:

- Low Doses : At lower concentrations, the compound exhibits therapeutic effects such as anti-inflammatory and neuroprotective actions.

- Higher Doses : Increased dosages may lead to cytotoxic effects; thus, careful dosage optimization is essential for therapeutic applications .

Metabolic Pathways

The compound is involved in several metabolic pathways:

- Cytochrome P450 Interaction : It is metabolized by cytochrome P450 enzymes, which can lead to the formation of various hydroxylated metabolites that may possess distinct biological activities.

Transport and Distribution

The transport mechanisms of this compound within biological systems are mediated by specific transporters:

- Cell Membrane Transport : The compound can be transported across cell membranes via organic anion and cation transporters, influencing its bioavailability and distribution within tissues.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Propriétés

IUPAC Name |

5-methoxy-1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-7-2-3-8-6(4-7)5-9(12-8)10(11)13/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXUDMBBSQODTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569516 | |

| Record name | 5-Methoxy-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62099-65-4 | |

| Record name | 5-Methoxy-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.